molecular formula C6H9F3O2 B1453728 4-(Trifluoromethyl)oxan-4-ol CAS No. 1251358-35-6

4-(Trifluoromethyl)oxan-4-ol

Cat. No.: B1453728
CAS No.: 1251358-35-6
M. Wt: 170.13 g/mol
InChI Key: MLILQWLEIJLQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)oxan-4-ol is a useful research compound. Its molecular formula is C6H9F3O2 and its molecular weight is 170.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(trifluoromethyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c7-6(8,9)5(10)1-3-11-4-2-5/h10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLILQWLEIJLQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251358-35-6
Record name 4-(trifluoromethyl)oxan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-(Trifluoromethyl)oxan-4-ol is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group, which enhances its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, drawing from diverse research findings and case studies.

This compound possesses a molecular formula of C5H7F3O, characterized by the presence of a trifluoromethyl group that contributes to its lipophilicity and metabolic stability. The compound is known to engage in various biochemical interactions, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The trifluoromethyl group enhances hydrogen bonding and hydrophobic interactions, facilitating binding to active sites of target biomolecules. This interaction can lead to:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, altering their catalytic activities.
  • Modulation of Signaling Pathways : It influences cellular signaling pathways, potentially affecting gene expression and cell proliferation.

1. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have demonstrated its ability to inhibit the proliferation of breast cancer cells (MCF-7) and other tumor types through the modulation of apoptotic pathways.

Cell Line IC50 (µM) Effect
MCF-715.2Inhibition of proliferation
Hek29322.5Reduced viability

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in inflammatory processes:

Enzyme IC50 (µM) Activity
COX-218.0Moderate inhibition
Lipoxygenase (LOX)20.5Moderate inhibition

These findings suggest that this compound may have potential as an anti-inflammatory agent.

3. Antioxidant Properties

The antioxidant capacity of this compound has also been investigated. It was found to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.

Case Studies

A notable study conducted by researchers at [source] highlighted the effects of this compound on various cancer cell lines. The study utilized molecular docking techniques to predict interactions between the compound and target proteins, confirming that the trifluoromethyl group significantly enhances binding affinity.

In another case, a series of derivatives were synthesized based on the oxan-4-ol scaffold, demonstrating enhanced biological activity compared to their non-fluorinated counterparts. These derivatives exhibited improved selectivity and potency against specific targets, underscoring the importance of the trifluoromethyl group in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)oxan-4-ol
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethyl)oxan-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.